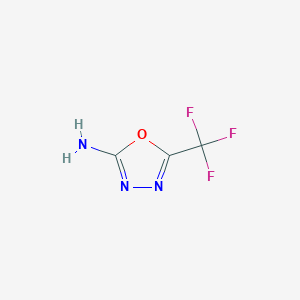

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBAPDLMDFSJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335018 | |

| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-29-6 | |

| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine chemical properties

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 768-29-6) is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and material science. Its structure is characterized by a five-membered 1,3,4-oxadiazole ring, which is substituted with a highly electronegative trifluoromethyl (-CF₃) group at position 5 and a primary amine (-NH₂) group at position 2. This unique combination of functional groups imparts a distinct set of chemical properties and a versatile reactivity profile, making it a valuable building block for the synthesis of more complex molecules.

The 1,3,4-oxadiazole core is a well-established pharmacophore and is considered a bioisostere of amide and ester functionalities.[1][2] This allows it to participate in hydrogen bonding interactions with biological receptors, often enhancing the pharmacological activity of the parent molecule.[1][2] The addition of the trifluoromethyl group further modulates the compound's lipophilicity, metabolic stability, and binding affinity, properties that are critically important in drug design. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and development.

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and application. The trifluoromethyl group significantly influences the electron density of the oxadiazole ring and the overall polarity of the molecule.

| Property | Value | Source(s) |

| CAS Number | 768-29-6 | [3][4] |

| Molecular Formula | C₃H₂F₃N₃O | [3][5][6] |

| Molecular Weight | 153.06 g/mol | [7][8] |

| Appearance | Solid | |

| Melting Point | 155-160 °C | |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole | [9] |

| Storage Conditions | 2-8°C, inert atmosphere |

Solubility and Stability: While detailed solubility data is not readily available in the literature, compounds of this class typically exhibit moderate solubility in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous media is expected to be limited. The compound is stable under recommended storage conditions (2-8°C), but should be protected from moisture and strong oxidizing agents.

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure, the following spectral characteristics are anticipated:

-

Infrared (IR) Spectroscopy: An IR spectrum for this compound is available in the NIST Chemistry WebBook.[3][5] Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A broad singlet corresponding to the two protons of the amine group (-NH₂) would be expected. The chemical shift of this peak can vary depending on the solvent and concentration.

-

¹³C NMR: Signals for the two distinct carbons in the oxadiazole ring would be present, with the carbon attached to the -CF₃ group showing coupling with fluorine. A quartet is expected for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet would be observed, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (153.06). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the oxadiazole ring.

Part 3: Synthesis and Reactivity

Reactivity Insights: The reactivity of this compound is dominated by the nucleophilic character of the 2-amino group. This amine can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes to form a variety of N-substituted derivatives. This reactivity is the cornerstone of its utility as a synthetic intermediate. The oxadiazole ring itself is relatively aromatic and stable to many reaction conditions, though it can be cleaved under harsh acidic or basic hydrolysis.

General Synthesis Strategy: The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazide or thiosemicarbazide precursor. For this specific molecule, a plausible route involves the reaction of trifluoroacetic acid hydrazide with cyanogen bromide or a similar one-carbon synthon, followed by cyclization. An analogous method has been described for the synthesis of the corresponding thiadiazole, starting from thiosemicarbazide and trifluoroacetic acid with a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃).[10]

Caption: General workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol:

-

Acylation: To a stirred solution of semicarbazide hydrochloride in a suitable solvent (e.g., pyridine or DMF), slowly add trifluoroacetic anhydride at 0°C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the formation of the N-trifluoroacetyl semicarbazide intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 40°C.

-

Work-up: Heat the mixture under reflux for 2-3 hours. After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Purification: Filter the crude solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Part 4: Applications in Research and Development

The unique structural features of this compound make it a versatile intermediate in several high-value R&D sectors.

Sources

- 1. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [webbook.nist.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound [webbook.nist.gov]

- 6. achmem.com [achmem.com]

- 7. This compound - C3H2F3N3O | CSSB00000238543 [chem-space.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. Page loading... [guidechem.com]

- 10. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

Introduction: The Significance of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, with a constant demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a trifluoromethyl group (-CF3) into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3] Consequently, this compound stands as a molecule of significant interest, serving as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents.[4] This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: Cyclization of Trifluoroacetic Hydrazide with Cyanogen Bromide

The most direct and widely recognized method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen halide. This approach is particularly effective for the synthesis of this compound, utilizing the readily available starting materials, trifluoroacetic hydrazide and cyanogen bromide.

Reaction Principle and Mechanism

The reaction proceeds through a cyclization-condensation mechanism. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of cyanogen bromide, leading to an intermediate that subsequently undergoes intramolecular cyclization with the elimination of hydrogen bromide to form the stable 1,3,4-oxadiazole ring.

// Reactants Trifluoroacetic_Hydrazide [label=<

];

Cyanogen_Bromide [label=<

];

// Intermediate Intermediate [label=<

Acylic Intermediate

Acylic Intermediate

];

// Product Product [label=<

];

// Reaction Flow

Trifluoroacetic_Hydrazide -> Intermediate [label="+ Cyanogen Bromide"];

Intermediate -> Product [label=

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized amalgamation of best practices and should be performed by qualified personnel in a well-ventilated fume hood due to the high toxicity of cyanogen bromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| Trifluoroacetic Hydrazide | 128.06 | 661-96-1 | ≥97% |

| Cyanogen Bromide | 105.92 | 506-68-3 | ≥97% |

| Methanol (anhydrous) | 32.04 | 67-56-1 | ≥99.8% |

| Sodium Bicarbonate | 84.01 | 144-55-8 | ≥99.5% |

| Diethyl Ether | 74.12 | 60-29-7 | ≥99% |

| Hydrochloric Acid | 36.46 | 7647-01-0 | 1 M aq. |

| Sodium Hydroxide | 40.00 | 1310-73-2 | 1 M aq. |

Procedure:

-

Preparation of the Trifluoroacetic Hydrazide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve trifluoroacetic hydrazide (e.g., 0.1 mol) in anhydrous methanol (e.g., 100 mL). Stir the solution at room temperature until the solid is completely dissolved.

-

Preparation of the Cyanogen Bromide Solution: In a separate flask, carefully dissolve cyanogen bromide (e.g., 0.1 mol) in anhydrous methanol (e.g., 50 mL). Caution: Cyanogen bromide is highly toxic and volatile. Handle with extreme care in a fume hood.[5]

-

Reaction: Cool the trifluoroacetic hydrazide solution to 0-5 °C using an ice bath. Slowly add the cyanogen bromide solution dropwise to the cooled hydrazide solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol. To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

-

Purification:

-

Filter the crude solid product and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Alternatively, the crude product can be dissolved in dilute hydrochloric acid and then reprecipitated by the addition of a dilute sodium hydroxide solution to a neutral pH. The purified product is then filtered, washed with water, and dried under vacuum.

-

A [label="Dissolve Trifluoroacetic Hydrazide in Methanol"]; B [label="Prepare Cyanogen Bromide Solution in Methanol"]; C [label="Cool Hydrazide Solution to 0-5 °C"]; D [label="Slowly Add Cyanogen Bromide Solution"]; E [label="Stir at Room Temperature for 12-24h"]; F [label="Concentrate Under Reduced Pressure"]; G [label="Neutralize with Sodium Bicarbonate"]; H [label="Filter and Wash Crude Product"]; I [label="Recrystallize or Reprecipitate"]; J [label="Dry Final Product"];

A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Expected Analytical Data:

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | Approximately 155-160 °C[6] |

| ¹H NMR (DMSO-d₆) | A broad singlet corresponding to the -NH₂ protons. The chemical shift will be concentration-dependent. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the two distinct carbons of the oxadiazole ring and the carbon of the trifluoromethyl group. The CF₃ carbon will appear as a quartet due to C-F coupling.[7] |

| ¹⁹F NMR (DMSO-d₆) | A singlet in the region typical for a -CF₃ group attached to a heterocyclic ring.[8][9] |

| Mass Spec. (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (154.03). |

| IR (KBr) | Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole ring), and strong C-F stretching bands. |

Alternative Synthetic Strategies

While the reaction of trifluoroacetic hydrazide with cyanogen bromide is the most direct route, other methods for the synthesis of 2-amino-1,3,4-oxadiazoles can be adapted for this specific target. These include:

-

Oxidative Cyclization of Semicarbazones: This involves the condensation of trifluoroacetic acid with semicarbazide to form a semicarbazone intermediate, followed by oxidative cyclization using reagents like iodine.

-

From Acylthiosemicarbazides: Trifluoroacetic hydrazide can be reacted with an isothiocyanate to form an acylthiosemicarbazide, which can then undergo cyclodesulfurization to the 1,3,4-oxadiazole.[1]

These alternative routes may offer advantages in terms of reagent availability, safety, or scalability, and should be considered based on the specific needs of the research or production environment.

Conclusion and Future Perspectives

The synthesis of this compound via the cyclization of trifluoroacetic hydrazide with cyanogen bromide provides a reliable and efficient method for accessing this important chemical intermediate. The straightforward nature of this reaction, coupled with the commercial availability of the starting materials, makes it an attractive choice for both laboratory-scale synthesis and potential scale-up operations. As the demand for novel fluorinated heterocycles in drug discovery and materials science continues to grow, robust and well-characterized synthetic pathways, such as the one detailed in this guide, will remain of paramount importance.

References

-

Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. The Royal Society of Chemistry. [Link]

-

19F NMR Reference Standards. [Link]

-

The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides. PubMed. [Link]

-

Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives. ACS Publications. [Link]

-

Synthesis and Screening of New[7][8][10]Oxadiazole,[7][8][9]Triazole, and[7][8][9]Triazolo[4,3-b][7][8][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH. [Link]

-

This compound. NIST WebBook. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Cyanogen bromide. Wikipedia. [Link]

-

19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]

-

This compound. Amerigo Scientific. [Link]

-

2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole (97%). Amerigo Scientific. [Link]

-

SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

(PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]

- US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

-

Cyanogen Bromide-Induced Chemical Ligation: Mechanism and Optimization of the Reaction Conditions. ResearchGate. [Link]

-

Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. PMC - PubMed Central. [Link]

-

N-Cyanation of Secondary Amines using Trichloroacetonitrile. ORCA – Online Research @ Cardiff. [Link]

-

Handling and stability of cyanogen bromide : r/Chempros. Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 6. 2-アミノ-5-(トリフルオロメチル)-1,3,4-オキサジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE(723286-98-4) 1H NMR spectrum [chemicalbook.com]

Probing the Enigmatic Mechanism of Action of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Intrigue of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its metabolic stability, ability to participate in hydrogen bonding, and rigid planar structure contribute to its successful application in drug design. The subject of this guide, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine, combines this potent core with two key substituents: a trifluoromethyl group and an amine group. The trifluoromethyl moiety is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and lipophilicity, which can significantly improve a compound's pharmacokinetic profile.[4] The 2-amine substitution provides a critical handle for further chemical modification and a potential key interaction point with biological targets.

While this specific molecule is commercially available and utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic mechanism of action remains largely uncharacterized in publicly available literature.[4][5] This guide will therefore provide a comprehensive overview of the potential mechanisms of action for this compound, drawing upon the extensive research conducted on structurally related 1,3,4-oxadiazole derivatives. We will explore likely molecular targets and signaling pathways, and propose a rigorous experimental workflow to definitively elucidate its biological function. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this enigmatic compound.

Part 1: Postulated Mechanisms of Action Based on Analog Studies

Given the lack of direct studies on this compound, we must turn to the broader family of 1,3,4-oxadiazoles to infer its likely biological activities. The literature is rich with examples of this class of compounds exhibiting a wide array of pharmacological effects, primarily driven by the nature of the substituents at the C2 and C5 positions.

Enzyme Inhibition: A Prevalent Mode of Action

A recurring theme in the pharmacology of 1,3,4-oxadiazole derivatives is their ability to act as potent enzyme inhibitors.[6] The central oxadiazole ring can act as a bioisostere for ester and amide functionalities, enabling it to fit into the active sites of various enzymes.[7]

-

Histone Deacetylase (HDAC) Inhibition: Structurally similar compounds, specifically 5-(trifluoromethyl)-1,2,4-oxadiazoles (an isomeric form), have been identified as selective inhibitors of class IIa HDACs.[8][9] This suggests that the trifluoromethyl-oxadiazole motif can interact with the zinc-containing active site of HDACs. It is plausible that this compound could also exhibit HDAC inhibitory activity.

-

Other Potential Enzyme Targets: Various studies have implicated 1,3,4-oxadiazole derivatives in the inhibition of a range of other enzymes, including:

-

Matrix Metalloproteinases (MMPs): Certain 1,3,4-oxadiazole derivatives have shown significant inhibitory activity against MMP-9.[10]

-

Cyclooxygenase (COX): The anti-inflammatory properties of some 1,3,4-oxadiazoles are attributed to their inhibition of COX-1 and COX-2 enzymes.[7]

-

α-Glucosidase and α-Amylase: Derivatives of this scaffold have been investigated as potential anti-diabetic agents through the inhibition of these key carbohydrate-metabolizing enzymes.[11][12]

-

Tyrosine Kinases: Some derivatives have been shown to inhibit EGFR kinase, suggesting a role in anticancer therapy.[11]

-

The trifluoromethyl group in our compound of interest could enhance binding affinity to the target enzyme, while the 2-amine group could form crucial hydrogen bonds within the active site.

Anticancer Activity: A Multifaceted Approach

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through diverse mechanisms.[6][10][13][14]

-

Induction of Apoptosis: Some 1,3,4-oxadiazoles have been shown to induce apoptosis in cancer cell lines, often associated with the activation of caspases and depolarization of the mitochondrial membrane.[10]

-

Cell Cycle Arrest: The ability to halt the cell cycle, particularly in the G0/G1 phase, is another reported anticancer mechanism for this class of compounds.[10]

-

Anti-proliferative Effects: Broad-spectrum anti-proliferative activity against various cancer cell lines is a common finding for novel 1,3,4-oxadiazole derivatives.[13][15]

A study on 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, which are structurally related to our topic compound, demonstrated significant growth inhibition against a panel of cancer cell lines.[13][15]

Antimicrobial and Anti-inflammatory Properties

The 1,3,4-oxadiazole scaffold is also a well-known pharmacophore in the development of antimicrobial and anti-inflammatory agents.[1][2][16][17]

-

Antibacterial and Antifungal Activity: Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[17] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Effects: As mentioned earlier, inhibition of COX enzymes is a key mechanism for the anti-inflammatory effects of some 1,3,4-oxadiazoles.[7]

Part 2: A Proposed Experimental Roadmap for Mechanistic Elucidation

To move from postulation to definitive understanding, a systematic and multi-pronged experimental approach is required. The following workflow outlines a logical progression of studies to uncover the mechanism of action of this compound.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effect of the compound.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Viability Assays:

-

Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines.

-

Treat cells with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Assess cell viability using MTT or CellTiter-Glo assays to determine IC50 values.

-

-

Antimicrobial Assays:

-

Screen against a panel of gram-positive and gram-negative bacteria and fungal strains.

-

Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

-

-

Anti-inflammatory Assays:

-

Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

-

Measure the inhibition of nitric oxide (NO) production using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Target Identification and Validation

Based on the results of the phenotypic screening, the next phase focuses on identifying the specific molecular target(s).

Workflow for Target Identification

Caption: A workflow for identifying and validating the molecular target of a bioactive compound.

Experimental Protocols:

-

Affinity Chromatography:

-

Immobilize this compound onto a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Computational Docking:

-

Perform in silico docking studies of this compound against a library of known drug targets, particularly enzymes known to be inhibited by oxadiazole derivatives (e.g., HDACs, MMPs, kinases).

-

Prioritize potential targets based on binding energy and interaction patterns.

-

-

In Vitro Enzymatic Assays:

-

Based on computational predictions or affinity chromatography results, perform in vitro enzymatic assays to confirm inhibition.

-

For example, if HDACs are implicated, use a commercially available HDAC activity assay kit.

-

Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

-

Pathway Analysis and Cellular Mechanism

Once a target is validated, the focus shifts to understanding the downstream cellular consequences of target engagement.

Signaling Pathway Analysis

Caption: Investigating the downstream effects of target inhibition.

Experimental Protocols:

-

Western Blot Analysis:

-

Treat cells with this compound.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Probe with antibodies against key proteins in the suspected signaling pathway (e.g., phosphorylated vs. total kinases, cleaved caspases, cell cycle regulators).

-

-

Flow Cytometry:

-

To analyze cell cycle distribution, treat cells, fix, and stain with propidium iodide.

-

To assess apoptosis, use Annexin V/PI staining.

-

Analyze cell populations using a flow cytometer.

-

Data Presentation: A Hypothetical Case Study

To illustrate how data from these experiments could be presented, below are tables summarizing hypothetical results assuming an anticancer mechanism via HDAC inhibition.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical | 5.2 |

| A549 | Lung | 8.9 |

| MCF-7 | Breast | 3.8 |

| HCT116 | Colon | 6.1 |

| NHDF | Normal Fibroblast | > 100 |

Table 2: In Vitro HDAC Inhibition Assay

| HDAC Isoform | IC50 (µM) |

| HDAC1 | > 50 |

| HDAC2 | > 50 |

| HDAC3 | > 50 |

| HDAC6 | 0.75 |

| HDAC8 | 25.3 |

Conclusion: Charting a Path Forward

This compound represents a molecule of significant interest, built upon a proven medicinal chemistry scaffold. While its specific mechanism of action is yet to be fully elucidated, the wealth of data on related 1,3,4-oxadiazole derivatives provides a strong foundation for targeted investigation. The proposed experimental roadmap, from broad phenotypic screening to specific target validation and pathway analysis, offers a comprehensive strategy for defining its biological role. By systematically exploring its potential as an enzyme inhibitor, an anticancer agent, or an antimicrobial compound, the scientific community can unlock the therapeutic value of this promising chemical entity. This guide serves as a call to action for researchers to further investigate this and similar molecules, ultimately contributing to the development of novel and effective therapeutics.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: [Link])

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (URL: [Link])

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])

-

Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. (URL: [Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (URL: [Link])

-

Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (URL: [Link])

-

Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines | Request PDF. (URL: [Link])

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (URL: [Link])

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])

-

Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. (URL: [Link])

-

Novel 5-(Trifluoromethyl)-1,2,4-Oxadiazole Substituted Benzamide Derivatives Containing 5-(Trifluoromethyl)-1,2,4-Oxadiazole Moiety: Design, Synthesis, Anti-Rust and In Silico Study. (URL: [Link])

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (URL: [Link])

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

biological activity of trifluoromethyl oxadiazole derivatives

A common route involves converting a trifluoromethyl-bearing carboxylic acid to its corresponding acylhydrazide, which is then reacted with an appropriate reagent (like an orthoester or another acyl chloride) and subsequently cyclized to form the 1,3,4-oxadiazole ring. [7][8]The synthesis of 1,2,4-oxadiazoles often starts from amidoximes. [13]The final products are typically purified by column chromatography and characterized using NMR and mass spectrometry. [8][14]

Conclusion and Future Perspectives

Trifluoromethyl oxadiazole derivatives represent a privileged and versatile scaffold in chemical biology. The synergistic combination of the CF3 group's metabolic stability and lipophilicity with the oxadiazole ring's favorable pharmacokinetic properties and structural rigidity has yielded compounds with potent anticancer, antimicrobial, and insecticidal activities.

The success of these derivatives as HDAC inhibitors in oncology and as potent bactericides in agrochemistry underscores their vast potential. Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the peripheral substitutions on the scaffold to enhance selectivity for specific enzyme isoforms or pathogen targets, thereby reducing off-target effects and potential toxicity.

-

Exploring New Mechanisms: Investigating novel biological targets beyond HDACs and nerve channels to broaden the application scope of this scaffold.

-

Combating Resistance: Developing new derivatives that can overcome existing drug and pesticide resistance mechanisms.

The trifluoromethyl oxadiazole core is a testament to the power of rational drug design. Its continued exploration promises to deliver next-generation therapeutics and crop protection agents to address pressing global health and agricultural challenges.

References

- Journal of Chemical Health Risks. (2025). Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole.

- ResearchGate. (2023). 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib.

- PubMed. (2024). 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib.

- National Institutes of Health (NIH). (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents.

- ACS Publications. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents.

- Semantic Scholar. (2023). 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib.

- PubMed. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents.

- PubMed. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease.

- MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.

- MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.

- Bentham Science. (2021). Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment.

- National Institutes of Health (NIH). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- iMedPub. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature.

- National Institutes of Health (NIH). (2022). Biological activity of oxadiazole and thiadiazole derivatives.

- SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.

- National Institutes of Health (NIH). (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.

- ResearchGate. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.

- ACS Publications. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease.

- ResearchGate. (n.d.). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease | Request PDF.

- Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- ResearchGate. (n.d.). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety.

- Unknown Source. (n.d.). Insecticidal Mode of Action.

- ResearchGate. (n.d.). Synthesis and Insecticidal Activity of Some 1,3,4-Oxadiazole Derivatives Containing Phenoxyfluorophenyl Group | Request PDF.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. cales.arizona.edu [cales.arizona.edu]

- 11. scielo.br [scielo.br]

A Technical Guide to 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, and explores its potential as a scaffold in drug discovery, particularly in oncology.

Core Compound Identification

This compound is a stable, white solid compound. Its core structure features a five-membered 1,3,4-oxadiazole ring, substituted with an amine group at position 2 and a trifluoromethyl group at position 5. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the oxadiazole ring, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

CAS Number: 768-29-6[1][2][3][4][5]

Physicochemical and Spectroscopic Profile

Precise experimental data for some physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes known data and provides estimated values based on the analysis of structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₃H₂F₃N₃O | [1][3] |

| Molecular Weight | 153.06 g/mol | [3] |

| Melting Point | 155-160 °C | |

| Appearance | Solid | |

| pKa | Estimated 7.5-8.5 | Prediction based on amine pKa |

| Solubility | Soluble in methanol, DMSO | |

| IR Spectrum | Available | [2] |

| ¹H NMR | Estimated δ 7.3 (s, 2H, NH₂) | Prediction based on similar structures |

| ¹³C NMR | Estimated δ 163 (C2), 158 (q, C5), 118 (q, CF₃) | Prediction based on similar structures[6][7] |

| Mass Spectrum | [M+H]⁺ = 154.02228 | Predicted[8] |

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. A robust and commonly employed method proceeds via the oxidative cyclization of an acylthiosemicarbazide intermediate. This approach is favored due to the ready availability of starting materials and generally high yields.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in two primary steps starting from trifluoroacetic acid and thiosemicarbazide.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Trifluoroacetyl)thiosemicarbazide

-

To a stirred suspension of thiosemicarbazide (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), trifluoroacetic anhydride (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and diethyl ether to afford the crude 1-(trifluoroacetyl)thiosemicarbazide, which can be used in the next step without further purification.

Causality: The use of trifluoroacetic anhydride provides a highly reactive acylating agent for the nucleophilic thiosemicarbazide. The reaction is performed at a low temperature initially to control the exothermic reaction.

Step 2: Oxidative Cyclization to this compound

-

The crude 1-(trifluoroacetyl)thiosemicarbazide (1.0 eq) is dissolved in ethanol.

-

A solution of iodine (1.2 eq) in ethanol is added portion-wise, followed by the addition of a base such as sodium hydroxide (2.5 eq) to neutralize the HI formed during the reaction.

-

The mixture is heated to reflux for 2-4 hours.

-

Reaction completion is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water containing sodium thiosulfate to quench the excess iodine.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality: Iodine acts as a mild oxidizing agent that facilitates the cyclodesulfurization. The reaction involves the formation of a disulfide intermediate, followed by intramolecular nucleophilic attack of the oxygen atom and subsequent elimination of sulfur to form the stable oxadiazole ring. The base is crucial for neutralizing the acidic byproducts and promoting the reaction.

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Anticancer Potential and Mechanism of Action

Derivatives of 2-amino-1,3,4-oxadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action. A key target for this class of compounds is the inhibition of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

Caption: Mechanism of action via HDAC inhibition.

Other Therapeutic Areas

Beyond oncology, the 2-amino-1,3,4-oxadiazole scaffold is being investigated for a variety of other therapeutic applications, including:

-

Antimicrobial Agents: Derivatives have shown activity against a range of bacteria and fungi.

-

Anti-inflammatory Agents: Some compounds exhibit potent anti-inflammatory properties.

-

Neurological Disorders: The role of this scaffold in targeting CNS-related pathways is an active area of research.[1]

In Vitro Assay Protocol: HDAC Inhibition

To assess the potential of this compound or its derivatives as HDAC inhibitors, a standard in vitro fluorometric assay can be employed.

Objective: To determine the IC₅₀ value of the test compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) as a positive control

-

Developer solution

-

384-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.

-

In a 384-well plate, add the HDAC enzyme to each well, except for the no-enzyme control wells.

-

Add the serially diluted test compound, positive control, or vehicle control to the respective wells.

-

Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37 °C for 60 minutes.

-

Stop the reaction by adding the developer solution, which also generates the fluorescent signal from the deacetylated substrate.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a potent, well-characterized HDAC inhibitor like TSA as a positive control validates the assay's performance. A vehicle control and a no-enzyme control are essential for data normalization and background subtraction, ensuring the reliability of the obtained IC₅₀ values.

Conclusion

This compound represents a valuable and versatile building block for the development of novel therapeutic agents. Its straightforward synthesis and the proven biological relevance of the 2-amino-1,3,4-oxadiazole scaffold, particularly in the context of cancer therapy via mechanisms such as HDAC inhibition, underscore its importance for further investigation in drug discovery programs. The physicochemical properties imparted by the trifluoromethyl group further enhance its potential for creating drug candidates with improved pharmacological profiles.

References

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). In ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Morse, M. D., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. RSC Medicinal Chemistry, 12(5), 793-799. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C3H2F3N3O). Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

Synthink. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound - C3H2F3N3O | CSSB00000238543 [chem-space.com]

- 5. This compound | CAS 768-29-6 [matrix-fine-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C3H2F3N3O) [pubchemlite.lcsb.uni.lu]

A Multi-Technique Approach to the Structural Elucidation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The unambiguous determination of a molecule's structure is the bedrock of chemical and pharmaceutical research. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry due to its trifluoromethyl and 1,3,4-oxadiazole moieties.[1][2] We will detail a synergistic workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. This document moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each technique, the interpretation of the resulting data, and how the evidence from each method converges to provide an undeniable structural proof.

Introduction: The Chemical Identity of this compound

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is a well-regarded bioisostere of amides and esters, capable of participating in hydrogen bonding interactions, which makes it a valuable component in designing pharmacologically active agents.[3] The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The primary amine (-NH₂) group provides a site for further chemical modification and can act as a crucial hydrogen bond donor.

Given the potential for isomerism, the central challenge is to confirm with certainty that the synthesized molecule corresponds to the structure of this compound (C₃H₂F₃N₃O).[4][5] This guide outlines the logical and sequential application of modern analytical techniques to achieve this confirmation.

The Elucidation Workflow: A Synergistic Approach

Structural elucidation is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information. Mass spectrometry offers the molecular formula, IR spectroscopy identifies the functional groups present, NMR spectroscopy maps the atomic connectivity, and X-ray crystallography provides the definitive three-dimensional structure.

Caption: Overall workflow for structure elucidation.

Technique 1: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Principle: The first and most fundamental question is the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose as it can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretically calculated mass for the proposed formula C₃H₂F₃N₃O.

Data Interpretation: The expected molecular weight of this compound is 153.06 g/mol . The HRMS analysis should yield a protonated molecular ion [M+H]⁺ peak that corresponds to this value with high accuracy (typically within 5 ppm).

| Parameter | Theoretical Value | Observed Value (Expected) |

| Molecular Formula | C₃H₂F₃N₃O | C₃H₂F₃N₃O |

| Exact Mass | 153.0177 | ~153.0177 |

| [M+H]⁺ Ion | 154.0255 | ~154.0255 ± 0.0008 |

This initial step validates that the synthesized compound has the correct elemental composition before proceeding to more detailed structural analysis.

Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Atomic Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic framework.

¹H NMR (Proton NMR):

-

Principle: This experiment identifies the number and environment of hydrogen atoms in the molecule. For this compound, the only protons are those of the amine group (-NH₂).

-

Expected Signal: A broad singlet is expected for the two equivalent amine protons. The chemical shift will be concentration-dependent and can be found over a wide range, but typically in the region of 7.0-8.0 ppm in DMSO-d₆. The signal will disappear upon the addition of D₂O, confirming it as an exchangeable proton.

¹³C NMR (Carbon NMR):

-

Principle: This technique identifies the different carbon environments. The structure has three distinct carbon atoms.

-

Expected Signals:

-

C2 (attached to -NH₂): This carbon is part of a C=N bond and is adjacent to the amine group. It is expected to appear significantly downfield, typically in the range of 160-165 ppm.[6]

-

C5 (attached to -CF₃): This carbon is also part of a C=N bond and is directly attached to the highly electronegative -CF₃ group. It will also be downfield, likely in a similar region to C2, but its signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).[7]

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear further upfield and will also be a quartet due to the strong one-bond coupling to fluorine.

-

¹⁹F NMR (Fluorine NMR):

-

Principle: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and straightforward experiment. It provides a distinct signal for the fluorine atoms.

-

Expected Signal: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically observed around -65 ppm (relative to CFCl₃).[7]

Data Summary Table:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 (in DMSO-d₆) | Broad Singlet | -NH ₂ |

| ¹³C | ~160-165 | Singlet | C 2-NH₂ |

| ~158-163 | Quartet (¹JCF) | C 5-CF₃ | |

| ~115-120 | Quartet (¹JCF) | -C F₃ | |

| ¹⁹F | ~ -65 | Singlet | -CF ₃ |

Technique 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Principle: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. It serves as a rapid and effective confirmation of key structural features.

Experimental Protocol (ATR or KBr Pellet):

-

Sample Preparation: A small amount of the solid sample is either placed directly on an Attenuated Total Reflectance (ATR) crystal or mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 1650-1600 | C=N Stretch | Oxadiazole Ring |

| 1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-O-C Stretch | Oxadiazole Ring |

The presence of a strong N-H stretching band, along with characteristic C=N and strong C-F absorption bands, strongly supports the proposed structure.[4][8]

Technique 4: X-Ray Crystallography - The Unambiguous 3D Confirmation

Principle: While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the "gold standard" of proof. It determines the precise spatial arrangement of every atom in the crystal lattice, confirming connectivity, bond lengths, and bond angles.

Methodology Overview: The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, collecting diffraction data as the crystal is rotated in an X-ray beam, and then using computational methods to solve and refine the crystal structure.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered immense interest in medicinal chemistry due to its remarkable pharmacological versatility.[1][2][3][4] This scaffold is considered a "privileged structure" for its ability to interact with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][5] Its favorable physicochemical properties, metabolic stability, and capacity to act as a bioisostere for amide and ester functionalities further enhance its appeal in drug design.[6] This technical guide provides a comprehensive review of the 1,3,4-oxadiazole core, delving into its synthetic methodologies, diverse therapeutic applications, underlying mechanisms of action, and critical structure-activity relationships (SAR). We will explore field-proven experimental protocols and highlight the causal relationships that guide the design of novel, potent, and selective therapeutic agents based on this versatile nucleus.

The Strategic Importance of the 1,3,4-Oxadiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole nucleus stands out for its unique combination of features.[1][2] The arrangement of one oxygen and two nitrogen atoms within the five-membered ring imparts specific electronic characteristics. The pyridine-type nitrogen atoms act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[3] This structural feature allows 1,3,4-oxadiazole derivatives to engage in numerous weak interactions, contributing to their diverse bioactivities.[3]

Furthermore, the stability of the 1,3,4-oxadiazole ring to hydrolysis and metabolic degradation makes it an excellent replacement for chemically labile ester or amide groups, often improving the pharmacokinetic profile of a drug candidate.[7] This bioisosteric relationship is a cornerstone of its utility in medicinal chemistry. The presence of this scaffold in numerous marketed drugs, such as the antiretroviral Raltegravir , the antihypertensive Tiodazosin , and the anticancer agent Zibotentan , validates its therapeutic potential and solidifies its status as a key building block in drug discovery.[2]

Synthesis of the 1,3,4-Oxadiazole Nucleus: Methodologies and Rationale

The construction of the 1,3,4-oxadiazole ring is a well-established area of organic synthesis, with several reliable methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern at the C2 and C5 positions.

Key Synthetic Pathways

The most prevalent strategies involve the cyclization of intermediates derived from acid hydrazides. These methods are favored for their efficiency and the accessibility of the precursors.

-

Cyclodehydration of Diacylhydrazines: This is the most traditional and widely used method. It involves the dehydration of a 1,2-diacylhydrazine intermediate using a strong dehydrating agent.

-

Oxidative Cyclization of Acylhydrazones: This approach utilizes acylhydrazones, formed by the condensation of an acid hydrazide with an aldehyde. The subsequent cyclization is achieved using an oxidizing agent.[8]

-

Reaction of Acid Hydrazides with Carbon Disulfide: For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a common route involves reacting an acyl hydrazide with carbon disulfide in a basic medium, followed by acidification.[8]

The following diagram illustrates a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common structural motif.

Caption: Common synthetic workflows for 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

This protocol describes a common and efficient iodine-mediated oxidative cyclization of an acylhydrazone. The choice of iodine as the oxidant is advantageous due to its mild nature and operational simplicity.

Objective: To synthesize a 2,5-disubstituted 1,3,4-oxadiazole from an acid hydrazide and an aromatic aldehyde.

Materials:

-

Substituted acid hydrazide (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

Iodine (I₂) (1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate and Water for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylhydrazone Formation: In a 50 mL round-bottom flask, dissolve the acid hydrazide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 10 mL of ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated acylhydrazone product is typically collected by filtration, washed with cold ethanol, and dried.

-

Oxidative Cyclization: To a solution of the dried acylhydrazone (1.0 mmol) in 10 mL of DMF, add potassium carbonate (2.0 mmol) and iodine (1.2 mmol).

-

Stir the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with 10% sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10]

The Broad Pharmacological Spectrum of 1,3,4-Oxadiazole Derivatives

The true value of the 1,3,4-oxadiazole scaffold lies in its extensive range of biological activities. This versatility stems from the ease with which its C2 and C5 positions can be functionalized, allowing for the fine-tuning of steric and electronic properties to achieve potent and selective interactions with various biological targets.

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated significant potential in oncology, exhibiting antiproliferative effects through diverse mechanisms of action.[2][11] This is crucial for overcoming the challenge of tumor resistance to standard treatments.[11]

Mechanisms of Action:

-

Enzyme and Kinase Inhibition: Many derivatives act by inhibiting key enzymes and growth factors involved in cancer progression, such as histone deacetylase (HDAC), topoisomerases, and various kinases like EGFR, VEGFR, and FAK.[2][11][12]

-

Induction of Apoptosis: Several compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through mitochondrial membrane depolarization and activation of caspases.[12]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[12]

-

Targeting Signaling Pathways: The NF-κB signaling pathway, which is often aberrantly activated in cancers like hepatocellular carcinoma, has been identified as a target for some 1,3,4-oxadiazole compounds.[13]

Caption: Inhibition of the NF-κB pathway by a 1,3,4-oxadiazole.

The following table summarizes the activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID/Description | Target/Mechanism | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Compound 4h | Induces Apoptosis, G0/G1 Arrest | A549 (Lung) | <0.14 | [12] |

| Compound 10 | EGFR and CDK2 Kinase Inhibitor | HT-29 (Colon), HepG2 (Liver) | 0.78, 0.26 | [2] |

| Compound 13 | FAK Inhibitor | HepG2 (Liver) | Potent vs 5-FU | [11] |

| Compound 26 | EGFR Inhibitor | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [2] |

| Compound 41 | Antiproliferative | HeLa (Cervical) | Potent vs 5-FU | [11] |

| CMO | NF-κB Pathway Inhibitor | HCCLM3 (Liver) | 27.5 | [13] |

Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the search for new chemical entities to combat pathogenic microbes.[14] 1,3,4-Oxadiazoles have emerged as a promising class of antimicrobial agents with a broad spectrum of activity.[14][15]

-

Antibacterial: Derivatives have shown potent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, in some cases exceeding the efficacy of standard antibiotics like ampicillin.[5][14] A key area of investigation is their ability to inhibit and disrupt bacterial biofilm formation, a major factor in persistent infections.[6]

-

Antifungal: Significant activity has been reported against fungal pathogens, particularly Candida albicans.[16][17][18] Some derivatives exhibit a fungicidal profile and show synergistic effects when combined with existing antifungals like amphotericin B.[17] The enzyme thioredoxin reductase has been identified as a potential target for these compounds.[16]

-

Antitubercular: Tuberculosis remains a major global health threat, and new drugs are urgently needed. 1,3,4-oxadiazoles have been extensively studied for their activity against Mycobacterium tuberculosis.[19][20] The mycobacterial enoyl reductase (InhA) enzyme, a key component in fatty acid biosynthesis, is a validated target for many of these derivatives.[14][21]

-

Antiviral: The 1,3,4-oxadiazole moiety is present in the approved HIV integrase inhibitor Raltegravir, highlighting its proven success in antiviral therapy.[2][5] Research has also shown activity against other viruses, such as the tobacco mosaic virus (TMV) and SARS-CoV-2.[22][23][24]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents, often with the goal of mimicking the action of non-steroidal anti-inflammatory drugs (NSAIDs) but with a better safety profile.[25][26] Replacing the carboxylic acid group of conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or increase anti-inflammatory activity while reducing ulcerogenic side effects.[26] The mechanism is often postulated to involve the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin biosynthesis.[27]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For the 1,3,4-oxadiazole scaffold, extensive research has provided valuable SAR insights.

The C2 and C5 positions of the ring are the primary points of diversification. The nature of the substituents at these positions profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.

-

Aromatic/Heteroaromatic Substituents: The presence of aryl or heteroaryl groups at C2 and C5 is a common feature in many active compounds. The electronic properties of these rings are critical. For instance, in some series, electron-withdrawing groups (e.g., -Cl, -NO₂) on a phenyl ring enhance antibacterial or antifungal activity.[9]

-

Linker Groups: The atom or group connecting the substituent to the oxadiazole ring (e.g., a thioether linkage, -S-) can significantly impact activity. Thioether derivatives are frequently explored for their anticancer and antimicrobial properties.[12]

-

Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the molecule, governed by its substituents, affects cell membrane permeability and target engagement. The ability of the oxadiazole nitrogens to act as hydrogen bond acceptors is a key interaction that can be complemented by hydrogen bond donors on the substituents.

Caption: Key Structure-Activity Relationship points for the 1,3,4-oxadiazole scaffold.

Conclusion and Future Directions

The 1,3,4-oxadiazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, metabolic stability, and ability to engage with a multitude of biological targets have led to the development of countless compounds with potent and diverse pharmacological activities.[1][5][28] The successful translation of this scaffold into clinically approved drugs provides a powerful validation of its therapeutic utility.

The future of 1,3,4-oxadiazole research remains vibrant. Key opportunities lie in:

-

Hybrid Molecule Design: Conjugating the 1,3,4-oxadiazole core with other known pharmacophores (e.g., piperazine, benzimidazole) to create hybrid molecules with dual or synergistic modes of action is a promising strategy.[2][29]

-

Exploration of New Targets: As our understanding of disease biology grows, new molecular targets are continually being identified. The versatility of the 1,3,4-oxadiazole scaffold makes it an ideal starting point for developing inhibitors against these novel targets.

-

Computational Chemistry: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to accelerate the rational design and optimization of new derivatives, saving time and resources in the discovery pipeline.[30]

References

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.